4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide
Description
Properties
IUPAC Name |
4-[3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-3-6-14-13(9-11)21(17(24)25-14)8-7-15(22)20-12-4-1-10(2-5-12)16(19)23/h1-6,9H,7-8H2,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCKOPMJCINKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the benzoxazole derivative with a suitable amide precursor under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting solvents and reagents that are readily available and minimizing the number of purification steps. Continuous flow chemistry techniques may also be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group and oxazole ring undergo hydrolysis under acidic or basic conditions:
-
The oxazole ring remains intact under mild hydrolysis but opens in concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C to form a quinazolinone derivative .
Nucleophilic Substitution
The 5-chloro substituent on the benzoxazole ring participates in nucleophilic displacement:
| Nucleophile | Reaction Conditions | Product | Catalyst | Yield |
|---|---|---|---|---|
| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 5-(phenylthio)-2-oxobenzo[d]oxazol-3(2H)-yl derivative | None | 67% |
| Piperidine | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, RT | 5-piperidinyl-2-oxobenzo[d]oxazol-3(2H)-yl analog | DMAP | 72% |
-
Reactions proceed via an S<sub>N</sub>Ar mechanism, with electron-withdrawing oxazole enhancing electrophilicity at C5 .
Cyclization Reactions
The propanamide linker facilitates intramolecular cyclization:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic systems:
| Reaction | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane | Arylboronic acids | 60–75% |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> | Primary/secondary amines | 55–80% |
-
Coupling occurs selectively at the benzamide’s para-position due to steric hindrance from the oxazole .
Reductive Transformations
The oxazole ring and amide group undergo reduction under controlled conditions:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → RT (4 h) | Secondary amine derivative | Over-reduction avoided |
| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 6 h | Tetrahydrobenzoxazole + benzylamine | Complete saturation |
-
Partial reduction of the oxazole ring to oxazoline is achievable with NaBH<sub>4</sub>/NiCl<sub>2</sub> .
Functionalization of the Amide Group
The terminal benzamide undergoes acyl substitution:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl<sub>2</sub> | Reflux (3 h) | Acid chloride intermediate | 90% |
| RNH<sub>2</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT (12 h) | Secondary amides | 65–85% |
-
The acid chloride intermediate reacts with alcohols to form esters (e.g., methyl ester: 82% yield).
Oxidative Reactions
Controlled oxidation modifies the propanamide linker:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is . The compound features a chlorinated oxobenzoxazole moiety, which is significant for its biological activity. The structure can be depicted as follows:
Antimicrobial Applications
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzamide derivatives against mycobacterial, bacterial, and fungal strains. The results showed that these compounds demonstrated comparable or superior activity to established antibiotics such as isoniazid and penicillin G .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| Compound A | Mycobacterial | 0.5 | Isoniazid |
| Compound B | Fungal | 1.0 | Fluconazole |
| Compound C | Bacterial | 0.25 | Penicillin G |
Inhibition of Enzymatic Activity
Another significant application of this compound is its role as an inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in tryptophan metabolism. Inhibition of KMO has implications in the treatment of neurological disorders, particularly depression and anxiety . The design of related compounds has shown promise in selectively targeting this enzyme, potentially leading to new therapeutic strategies.
Case Study 1: Anticancer Potential
In a study focusing on the anticancer properties of similar compounds, researchers synthesized a series of benzamide derivatives and tested their efficacy against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values lower than standard chemotherapeutics like 5-fluorouracil . This suggests potential applications in cancer therapy.
Table 2: Anticancer Efficacy of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|---|
| Compound D | HCT116 | 4.53 | 5-FU |
| Compound E | HCT116 | 5.85 | 5-FU |
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis was conducted on various substituted benzamides including derivatives of the target compound. The study revealed that specific substitutions on the aromatic rings significantly influenced both lipophilicity and biological activity, providing insights for the design of more potent derivatives .
Mechanism of Action
The mechanism of action of 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzoxazolone Derivatives
2.1.1. 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Structure : Lacks the 5-chloro substituent and benzamide terminus.
- Activity: Exhibits moderate immunoproteasome inhibition (β1i: 18%, β5i: 10%) .
- Key Difference : The absence of the chloro group and benzamide likely reduces target affinity compared to the target compound.
2.1.2. Sodium 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoate
- Structure : Carboxylate derivative of the benzoxazolone-propanamide scaffold.
- Application : Used as a plant growth promoter due to its stability and bioavailability .
- Comparison : The ionic carboxylate group reduces membrane permeability, limiting its therapeutic utility compared to the neutral benzamide derivative.
Chlorinated Benzoxazolone Derivatives
2.2.1. N'-Arylidene-3-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide Derivatives
- Structure : Replace the benzamide with hydrazide and arylidene groups.
- Activity : Demonstrated potent MAO-B inhibition (45–94% at 10⁻³ M) and moderate MAO-A inhibition (39–69%) .
- SAR Insight : The chloro substituent enhances MAO-B selectivity, suggesting its critical role in isoform-specific binding .
2.2.2. 1-[2-(5-Chloro-2-oxobenzoxazol-3-yl)acetyl]-4-substituted Thiosemicarbazides
- Structure : Feature acetyl-linked thiosemicarbazide moieties.
- Synthesis : Derived from 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide and isothiocyanates .
Benzamide-Containing Analogs
2.3.1. 3-Chloro-4-Hydroxy-N-phenethylbenzamide
- Structure : Chlorinated benzamide without the benzoxazolone core.
- Activity: Weak immunoproteasome inhibition (β1i: 2%, β5i: 23%) .
- Key Insight : The benzoxazolone-propanamide scaffold in the target compound likely confers superior activity due to dual pharmacophoric elements.
2.3.2. 4-Chloro-N-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-benzamide
- Structure : Combines chlorinated benzamide with an oxadiazole ring.
- Activity : Reported anti-inflammatory effects via spectral and elemental analysis .
- Comparison : The oxadiazole ring may enhance metabolic stability but lacks the benzoxazolone’s enzyme-targeting versatility.
Table 1: MAO Inhibition of Chlorinated Benzoxazolone Derivatives
| Compound Class | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
|---|---|---|
| Target Compound (Analog) | 39–69 | 45–94 |
| Non-chlorinated Benzoxazolones | <20 | <20 |
Table 2: Immunoproteasome Inhibition of Propanamide Derivatives
| Compound | β1i Inhibition (%) | β5i Inhibition (%) |
|---|---|---|
| 3-(2-Oxobenzo[d]oxazol-3-yl)propanamide | 18 | 10 |
| 3-Chloro-4-hydroxy-N-phenethylbenzamide | 2 | 23 |
SAR Trends :
Chloro Substituent: Critical for MAO-B selectivity and enhanced immunoproteasome binding .
Benzamide Terminus : Improves solubility and target engagement compared to carboxylate or hydrazide derivatives .
Propanamide Linker : Balances flexibility and rigidity, optimizing interaction with enzyme active sites .
Biological Activity
The compound 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide is a derivative of benzamide, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves multi-step processes including:
- Formation of the 5-chloro-2-oxobenzo[d]oxazole scaffold through cyclization reactions.
- Amide coupling with propanamide derivatives using coupling agents like EDC or HATU.
- Purification via crystallization or chromatography to ensure high purity of the final product .
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including the compound in focus, exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial properties against Gram-positive and Gram-negative bacteria, compounds similar to the target showed selective activity primarily against Bacillus subtilis, with minimal inhibitory concentrations (MICs) reported .
| Compound | MIC (mg/L) | Activity |
|---|---|---|
| 4a | 50 | Active against B. subtilis |
| 4b | 100 | Active against E. coli |
| Target | TBD | TBD |
Anticancer Properties
The compound has shown promise in anticancer assays, particularly in inhibiting the proliferation of various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). A structure–activity relationship (SAR) study revealed that modifications to the benzamide structure significantly impacted cytotoxicity and selectivity towards cancer cells versus normal cells .
In vitro studies have demonstrated cytotoxic effects with IC50 values indicating effective concentrations for inducing cell death in targeted cancer types:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | High |
| A549 | 20 | Moderate |
| HepG2 | 25 | Moderate |
Case Studies
- Anticancer Screening : A series of benzamide derivatives were screened for anticancer activity. The target compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than many known chemotherapeutics, indicating its potential as a lead compound for further development .
- Antimicrobial Testing : In a comparative study of benzoxazole derivatives, it was found that while many compounds displayed limited antibacterial activity, the target compound showed enhanced antifungal properties against Candida albicans, suggesting a broader spectrum of action against fungal pathogens .
The biological mechanisms underlying the activity of this compound are still under investigation. However, preliminary findings suggest that its action may involve:
- Inhibition of DNA synthesis in bacterial cells.
- Induction of apoptosis in cancer cells through activation of caspase pathways.
Q & A
Basic: What synthetic routes are available for 4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide, and how is its structure confirmed?
Methodological Answer:
The compound can be synthesized via condensation reactions or domino oxidative strategies. For example:
- Condensation approach : Reacting a benzoxazolone derivative with a benzamide precursor under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography (hexane/EtOAc gradient) .
- Oxidative domino synthesis : Using iodine (I₂) and tert-butyl hydroperoxide (TBHP) to mediate cyclization and oxidation steps, as demonstrated in analogous benzoxazinone syntheses .
Characterization : - Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For instance, benzo[d]oxazol-2(3H)-one derivatives show characteristic peaks for oxazolone rings (e.g., 160–170 ppm in ¹³C NMR for carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition .
Basic: Which spectroscopic and crystallographic methods are critical for validating this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon signals, such as distinguishing the benzamide NH (δ ~10 ppm) and benzoxazolone carbonyl (δ ~165 ppm). Discrepancies in peak splitting may indicate stereochemical or conformational variations .
- X-ray Crystallography : Resolves 3D structure and confirms bond lengths/angles. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with Z = 4 are typical for similar benzoxazolone derivatives .
- Elemental Analysis : Matches experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to confirm purity .
Advanced: How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Reagent stoichiometry : Adjust molar ratios (e.g., 1:1.2 for limiting reagents) to drive reactions to completion .
- Catalyst selection : Acetic acid or TBHP improves cyclization efficiency in benzoxazolone formation .
- Purification : Gradient column chromatography (e.g., hexane → EtOAc) minimizes side-product contamination. Recrystallization from ethanol-DMF mixtures enhances purity .
Advanced: How should researchers address contradictions in spectroscopic data across studies?
Methodological Answer:
- Solvent effects : Compare NMR spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) that may skew spectral interpretations .
- Crystallographic validation : Resolve ambiguities (e.g., tautomerism) via single-crystal X-ray diffraction .
Advanced: What experimental designs are suitable for evaluating biological activity?
Methodological Answer:
- In vitro assays : Use cell-based models (e.g., cancer cell lines) with dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle). Monitor viability via MTT assays .
- Target identification : Employ molecular docking against benzoxazolone-binding proteins (e.g., kinases) using software like AutoDock Vina .
- Statistical rigor : Follow randomized block designs (as in agricultural studies) to account for batch variability .
Advanced: How to assess environmental fate and ecological risks of this compound?
Methodological Answer:
- Degradation studies : Simulate abiotic (e.g., hydrolysis at pH 3–9) and biotic (microbial) pathways. Monitor via LC-MS for breakdown products .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and chronic effects on algae growth .
- Partition coefficients : Measure log Kow to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
